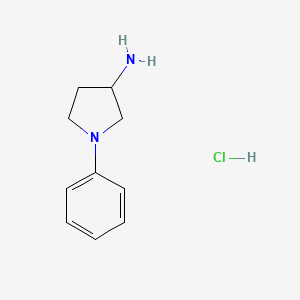
1-Phenylpyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C({10})H({15})ClN(_{2}) It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrolidine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-Phenylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Phenylpyrrolidin-3-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The phenyl group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
1-Phenylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-Phenylpiperidine: Another nitrogen-containing heterocycle with a phenyl group, but with a six-membered ring.
1-Phenylpyrrolidine: Lacks the amine group, making it less reactive in certain chemical reactions.
Phenylpropanolamine: A structurally related compound with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15ClN2 |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-phenylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H |
Clé InChI |
BLERKSUNNKETEP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


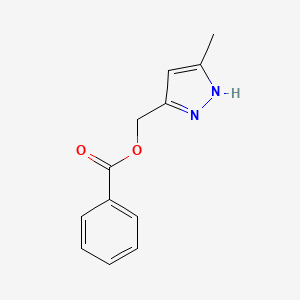

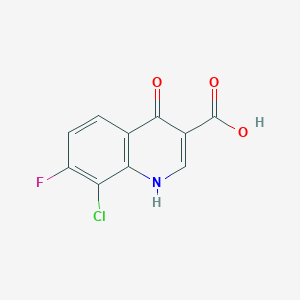
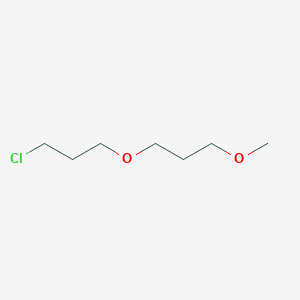
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
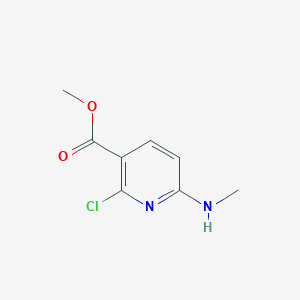
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
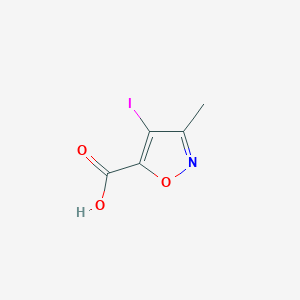
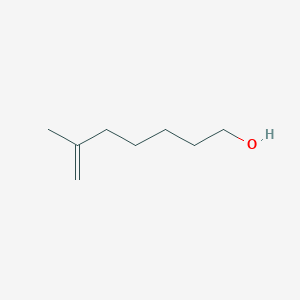

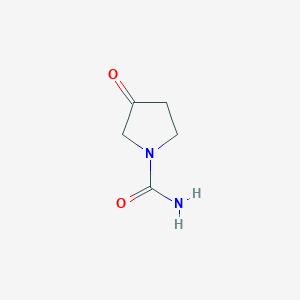
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
